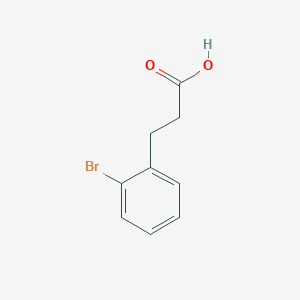












|
REACTION_CXSMILES
|
[BH4-].[Na+].[CH2:3]1[CH2:7][O:6][CH2:5][CH2:4]1.[Br:8][C:9]1[CH:14]=[CH:13]C=[CH:11][C:10]=1CCC(O)=O.B(F)(F)F.CCOCC>CC(OC)(C)C.O>[Br:8][C:9]1[CH:14]=[CH:13][C:5]([CH2:4][CH2:3][CH2:7][OH:6])=[CH:11][CH:10]=1 |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
119.12 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
991.4 g
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 25° C. until all the solids
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
adjusted to −20° C
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
This solution in reactor 2 was transferred to reactor
|
|
Type
|
CUSTOM
|
|
Details
|
at <0° C
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at −20 to −10° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
1 and phases separation
|
|
Type
|
CUSTOM
|
|
Details
|
The upper layer was collected
|
|
Type
|
WASH
|
|
Details
|
lower layer was washed with MTBE (5 L)
|
|
Type
|
CUSTOM
|
|
Details
|
The upper layer was collected
|
|
Type
|
ADDITION
|
|
Details
|
Adjusted pH value of the organic layer to 8-9 by adding 1N NaOH solution
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated NaCl solution (2 L)
|
|
Type
|
CUSTOM
|
|
Details
|
the upper layer was collected
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was evaporated down to a colourless oil
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C(C=C1)CCCO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |